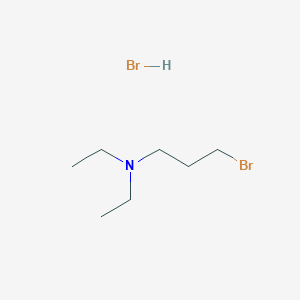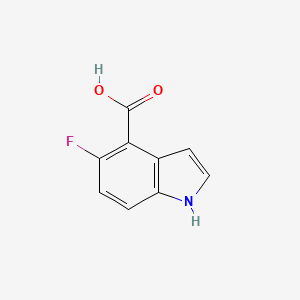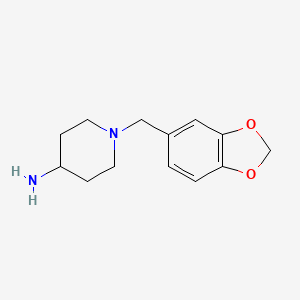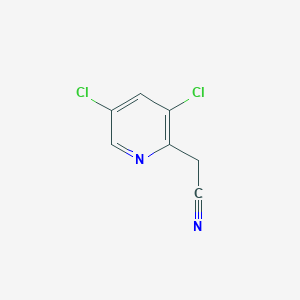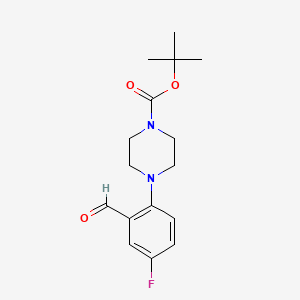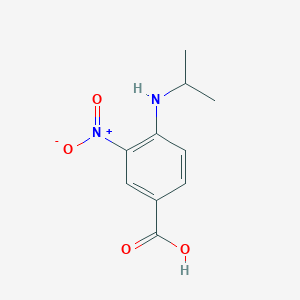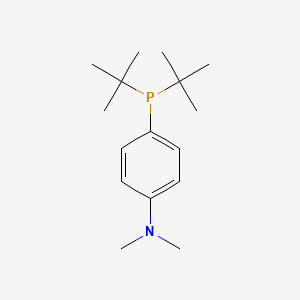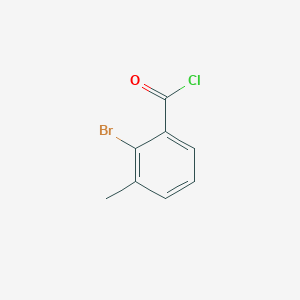
2-Bromo-3-methylbenzoyl chloride
Übersicht
Beschreibung
2-Bromo-3-methylbenzoyl chloride (2-BMBzCl) is an important chemical compound used in a variety of applications. It is a colorless solid with a strong odor, and is soluble in organic solvents. 2-BMBzCl is used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It is also used as a reagent in the synthesis of other organic compounds, such as esters and amines. In addition, 2-BMBzCl is used in the synthesis of polymers, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
2-Bromo-3-methylbenzoyl chloride is utilized in the synthesis of various chemical compounds with potential bioactivity. For instance, it has been used in the preparation of 1-tolyl-3-aryl-4-methylimidazole-2-thiones, which exhibit significant antibacterial activity and slight antifungal and insecticidal properties (Saeed & Batool, 2007).
Antibacterial/Antifungal Activities
In another study, derivatives of methyl β-d-galactopyranoside (β-MGP) were synthesized using 3-bromobenzoyl chloride and showed promising antibacterial and antifungal activities. These derivatives exhibited over 780% inhibition of fungal mycelial growth, suggesting their potential as therapeutic agents against microbial pathogens (Ahmmed et al., 2022).
Antimicrobial Evaluation
Compounds synthesized using 3-methyl-2-benzofuranoyl chloride, a derivative closely related to this compound, demonstrated significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Pharmacological Research
In pharmacological research, derivatives of this compound have been studied for their potential in creating pharmacologically active compounds. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was synthesized from a derivative of this compound, which underwent various reactions to yield pharmacologically relevant compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Catalysis in Organic Synthesis
The compound has also found application in catalysis, specifically in palladium-catalyzed arylation of aldehydes. This underscores its utility in facilitating chemical reactions that are fundamental to organic synthesis (Yamamoto et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNEUYMRSYCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

